molecular formula C15H12ClFN4O B14178825 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-15-0

6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14178825
CAS No.: 917759-15-0
M. Wt: 318.73 g/mol
InChI Key: SSOSTSRWSUUEOZ-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrido[3,2-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings. The presence of chloro and fluoro substituents on the phenyl ring, along with an ethoxy group, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate pyridine and pyrimidine derivatives.

    Introduction of the Chloro and Fluoro Substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro groups onto the phenyl ring.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine stands out due to its specific substitution pattern and the presence of an ethoxy group. These structural features can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

917759-15-0

Molecular Formula

C15H12ClFN4O

Molecular Weight

318.73 g/mol

IUPAC Name

6-(3-chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H12ClFN4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)8-3-4-10(17)9(16)7-8/h3-7H,2H2,1H3,(H2,18,20,21)

InChI Key

SSOSTSRWSUUEOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C=C3)F)Cl)N

Origin of Product

United States

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